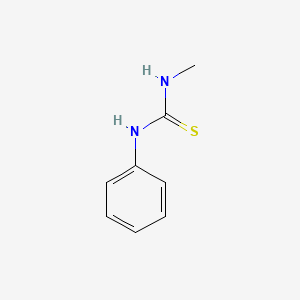

1-Methyl-3-phenylthiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3736. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S/c1-9-8(11)10-7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEQFPWPMCIYDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062611 | |

| Record name | N-Methyl-N'-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2724-69-8 | |

| Record name | N-Methyl-N′-phenylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2724-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiourea, N-methyl-N'-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002724698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-METHYL-3-PHENYLTHIOUREA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N-methyl-N'-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methyl-N'-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-3-phenylthiocarbamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Methyl-3-phenylthiourea CAS number and properties

An In-depth Technical Guide to 1-Methyl-3-phenylthiourea

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a significant chemical intermediate. Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document delves into the compound's core properties, synthesis protocols, primary applications, and safety considerations. The structure is designed to logically present information, moving from fundamental identification to practical application and safety.

Chemical Identity and Core Properties

This compound is a disubstituted thiourea derivative characterized by the presence of a methyl group and a phenyl group attached to the nitrogen atoms of the thiourea core. This structure makes it a valuable precursor in various organic syntheses.

Compound Identifiers

A clear identification is critical for regulatory compliance and scientific communication. The primary identifiers for this compound are summarized below.

| Identifier | Value | References |

| CAS Number | 2724-69-8 | [1][2][3][4][5] |

| Molecular Formula | C₈H₁₀N₂S | [1][3][4][6] |

| Molecular Weight | 166.24 g/mol | [1][3][6] |

| IUPAC Name | This compound | [4] |

| Synonyms | 1-Methyl-3-phenyl-2-thiourea, N-Methyl-N'-phenylthiourea | [4][5] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in reactions, its solubility in various solvents, and its appropriate storage conditions. It typically presents as a white to off-white crystalline solid.[3][7]

| Property | Value | References |

| Appearance | White to Orange to Green powder/crystal | |

| Melting Point | 112 - 114 °C | [1][3] |

| Boiling Point | 247.4 °C at 760 mmHg | [1] |

| Density | 1.194 g/cm³ | [1] |

| Solubility | Soluble in ethanol and ether; soluble in water | [1][7] |

| Flash Point | 103.4 °C | [1] |

| Storage Temperature | Room Temperature, recommended <15°C in a cool, dark place | [1] |

Synthesis and Reaction Mechanisms

The synthesis of this compound is typically achieved through a nucleophilic addition reaction, a common method for preparing thiourea derivatives.[8] The most direct route involves the reaction of phenyl isothiocyanate with methylamine.[9]

The causality behind this experimental choice lies in the high electrophilicity of the carbon atom in the isothiocyanate group (-N=C=S) and the nucleophilic nature of the primary amine (methylamine). The amine's lone pair of electrons attacks the central carbon of the isothiocyanate, leading to the formation of the thiourea linkage with high efficiency and yield under mild conditions.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

-

Phenyl isothiocyanate

-

Methylamine solution (e.g., 40% in water)

-

Potassium hydroxide (KOH) (optional, as a base)[9]

-

Ethanol

-

Acetone (for recrystallization)

Procedure:

-

In a round-bottom flask suitable for the reaction scale, dissolve phenyl isothiocyanate (1.0 equivalent) in ethanol.

-

In a separate beaker, prepare a solution of methylamine (1.05 equivalents). If using a base like KOH, it can be dissolved in the ethanol or added to the methylamine solution.[9]

-

Cool the phenyl isothiocyanate solution in an ice bath to 0-5 °C.

-

Slowly add the methylamine solution dropwise to the stirred isothiocyanate solution. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring for 1-2 hours to ensure the reaction goes to completion. Progress can be monitored using Thin Layer Chromatography (TLC).

-

Upon completion, the product may precipitate directly from the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce crystallization.

-

Collect the crude product by vacuum filtration and wash with a small amount of cold water.

-

For purification, recrystallize the solid from a suitable solvent system, such as an ethanol/acetone mixture.[9]

-

Dry the purified crystals under a vacuum to obtain this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Core Applications and Significance

This compound is not typically an end-product but rather a crucial building block, primarily in the agrochemical industry.

Herbicide Intermediate

The most significant application of this compound is as a pivotal intermediate in the synthesis of the herbicide methabenzthiazuron.[2] It is used to prepare the key precursor, 2-methylaminobenzothiazole.[1][2] The thiourea moiety provides the necessary N-C-S backbone that, through an oxidative cyclization reaction, forms the thiazole ring system.

Precursor Synthesis Diagram

Sources

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. experimtsupplyshop.com [experimtsupplyshop.com]

- 4. This compound | C8H10N2S | CID 698294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-METHYL-3-PHENYL-2-THIOUREA AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 1-Methyl-3-phenyl-2-thiourea | 2724-69-8 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. 1-Methyl-3-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 1-Methyl-3-phenylthiourea

A Comprehensive Analysis for Scientific and Drug Development Professionals

Foreword

1-Methyl-3-phenylthiourea stands as a molecule of considerable interest, bridging the fields of synthetic chemistry, materials science, and pharmacology. Its structural simplicity belies a chemical versatility and biological significance that continues to be explored. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive and technically robust understanding of this compound. We will move beyond a mere recitation of facts to explore the causality behind its properties and the practicalities of its application, ensuring a narrative grounded in scientific integrity and field-proven insights.

Section 1: Core Physicochemical and Structural Characteristics

This compound (CAS No: 2724-69-8) is an N,N'-disubstituted thiourea derivative. The incorporation of a methyl and a phenyl group onto the thiourea backbone imparts a unique combination of steric and electronic properties that dictate its behavior in chemical and biological systems.

Physical Properties

A precise understanding of the physical properties of this compound is fundamental for its handling, storage, and application in experimental and manufacturing settings. Key quantitative data are summarized in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀N₂S | [1] |

| Molecular Weight | 166.24 g/mol | [2] |

| Appearance | Flake crystal | [3] |

| Melting Point | 113 °C | [3] |

| Boiling Point | 247.4 ± 23.0 °C (Predicted) | [4] |

| Solubility | Soluble in ethanol and ether; soluble in water. | [3] |

Crystal Structure and Molecular Geometry

X-ray crystallography studies have revealed the three-dimensional structure of this compound. The molecule adopts a syn-Me and anti-Ph conformation relative to the C=S double bond.[2] A notable feature is the dihedral angle of 67.83 (6)° between the thiourea plane (N—C(=S)—N) and the phenyl ring.[2] In the solid state, molecules of this compound form centrosymmetric dimers through pairs of N(Ph)—H⋯S hydrogen bonds. These dimers are further linked into layers by N(Me)—H⋯S hydrogen bonds.[2] This hydrogen bonding capability is a key determinant of its interaction with biological macromolecules.

Section 2: Synthesis and Reactivity

Synthetic Protocol: A Validated Approach

The synthesis of this compound is a robust and high-yielding process, typically achieved via the nucleophilic addition of methylamine to phenyl isothiocyanate. The causality behind this choice of reagents lies in the high electrophilicity of the isothiocyanate carbon and the nucleophilicity of the primary amine.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from phenyl isothiocyanate and methylamine.

Materials:

-

Phenyl isothiocyanate

-

Methylamine solution (e.g., 40% in water)

-

Potassium hydroxide (KOH)

-

Ethanol

-

Acetone

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Standard glassware for workup and recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask, prepare a solution of potassium hydroxide (0.15 mol) in ethanol (40 mL).[2] To this, add a 40% solution of methylamine (0.05 mol).[2]

-

Addition of Electrophile: While stirring the solution at room temperature, add phenyl isothiocyanate (0.05 mol) dropwise.[2] The reaction is typically exothermic, and the rate of addition may need to be controlled to maintain the temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup and Isolation: Upon completion, the reaction mixture can be poured into cold water to precipitate the crude product. The solid is then collected by vacuum filtration and washed with water.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/acetone mixture, to yield the final product as flake crystals.[2]

Fig. 2: Putative mechanism of action of thiourea derivatives in cancer cells.

Enzyme Inhibition

The thiourea moiety is an effective metal chelator, which underlies its ability to inhibit metalloenzymes. A prominent example is tyrosinase, a copper-containing enzyme that plays a key role in melanin biosynthesis. Phenylthiourea is a well-characterized and potent competitive inhibitor of tyrosinase. [5]This inhibitory activity makes thiourea derivatives attractive candidates for the development of agents to treat hyperpigmentation disorders. The mechanism of inhibition is believed to involve the coordination of the sulfur atom of the thiourea to the copper ions in the active site of the enzyme, thereby blocking substrate access. [6] Experimental Protocol: Tyrosinase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on mushroom tyrosinase activity.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

This compound

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

DMSO (for dissolving the inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the inhibitor in phosphate buffer. Prepare a solution of L-DOPA in phosphate buffer. Prepare a solution of mushroom tyrosinase in phosphate buffer.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, the inhibitor solution at various concentrations, and the tyrosinase solution. A control well should contain DMSO instead of the inhibitor.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add the L-DOPA solution to all wells to start the reaction.

-

Measurement: Immediately begin monitoring the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition relative to the control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be calculated by plotting the percentage of inhibition against the inhibitor concentration.

Section 5: Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation. [1]Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Section 6: Conclusion

This compound is a versatile and accessible chemical entity with a well-defined physicochemical profile. Its utility as a synthetic intermediate and its potential as a pharmacologically active agent, particularly in the fields of oncology and dermatology, are well-documented. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on the practical and mechanistic understanding required by researchers in the field. The continued exploration of this compound and its derivatives holds significant promise for the development of novel therapeutics and advanced materials.

References

Sources

- 1. This compound | C8H10N2S | CID 698294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methyl-3-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Degradation of tyrosinase induced by phenylthiourea occurs following Golgi maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

An In-depth Technical Guide to the Enzyme Inhibitory Mechanisms of 1-Methyl-3-phenylthiourea

This guide provides a detailed exploration of the molecular mechanisms underpinning the enzyme inhibitory properties of 1-Methyl-3-phenylthiourea. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current understanding, experimental methodologies, and the broader therapeutic potential of this class of compounds. We will delve into the well-documented effects of its parent compound, phenylthiourea, on tyrosinase, and extend this knowledge to understand the nuanced inhibitory profile of this compound, including its activity against other key enzymes such as inducible nitric oxide synthase (iNOS).

Introduction: The Versatility of Thiourea Derivatives in Enzyme Inhibition

Thiourea and its derivatives are a fascinating class of organosulfur compounds that have garnered significant attention in medicinal chemistry.[1] The replacement of the oxygen atom in urea with sulfur imparts unique physicochemical properties, leading to a broad spectrum of biological activities. These compounds are not only pivotal intermediates in organic synthesis but have also been extensively investigated for their therapeutic potential in a variety of diseases, including cancer, diabetes, and inflammatory conditions.[2]

A primary mode of action for many thiourea derivatives is their ability to inhibit enzymes through various mechanisms. This guide will focus on this compound, a specific derivative, and elucidate its role as an enzyme inhibitor. To fully appreciate its mechanism, we will first examine the extensive research on its parent compound, phenylthiourea (PTU), a classic inhibitor of tyrosinase.

Part 1: Phenylthiourea as a Potent Inhibitor of Tyrosinase

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a crucial role in melanin biosynthesis.[3] It catalyzes the initial and rate-limiting steps in this pathway: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Overactivity of tyrosinase can lead to hyperpigmentation disorders. Phenylthiourea (PTU) is a well-established and potent inhibitor of this enzyme.[4]

Mechanism of Action: Competitive Inhibition

The primary mechanism by which PTU inhibits tyrosinase is through competitive inhibition.[4] This means that PTU competes with the substrate (L-DOPA) for binding to the active site of the enzyme. The sulfur atom in the thiourea moiety is believed to chelate the copper ions in the active site of tyrosinase, thereby preventing the substrate from binding and inhibiting the enzymatic reaction.[4] The inhibition by PTU is reversible, as the enzyme's activity can be restored by increasing the substrate concentration.[4]

Quantitative Analysis of Phenylthiourea Inhibition

The inhibitory potency of PTU against tyrosinase has been quantified in several studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to describe the efficacy of an inhibitor.

| Parameter | Value | Enzyme Source | Substrate | Reference |

| IC50 | 0.55 ± 0.07 µM | Mushroom Phenoloxidase | L-DOPA | [4] |

| Ki | 0.21 ± 0.09 µM | Mushroom Phenoloxidase | L-DOPA | [4] |

A Dual-Action Mechanism: Induction of Tyrosinase Degradation

Recent research has unveiled a secondary mechanism of action for PTU. Beyond competitive inhibition, PTU has been shown to induce the degradation of the tyrosinase enzyme itself. This occurs after the enzyme has undergone maturation in the Golgi apparatus. This dual action of both inhibiting the enzyme's activity and promoting its degradation makes PTU a particularly effective agent for reducing melanin production.

Visualizing the Competitive Inhibition of Tyrosinase

The following diagram illustrates the principle of competitive inhibition of tyrosinase by phenylthiourea.

Caption: Competitive inhibition of tyrosinase by phenylthiourea.

Part 2: this compound: A Broader Inhibitory Profile

While the inhibitory action of PTU on tyrosinase is well-characterized, direct studies on the specific mechanism of this compound as a tyrosinase inhibitor are less prevalent. However, based on its structural similarity to PTU, a similar mechanism of competitive inhibition is highly probable. The addition of a methyl group may influence its binding affinity and steric interactions within the enzyme's active site, potentially altering its IC50 and Ki values.

Interestingly, research into this compound and its close analogs has revealed inhibitory activity against other enzymes, suggesting a broader pharmacological profile.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

A significant finding is the potential of 1-methyl-3-phenyl-isothiourea derivatives to inhibit inducible nitric oxide synthase (iNOS).[5] iNOS is an enzyme that produces nitric oxide (NO), a signaling molecule involved in inflammation and immune responses. Overproduction of NO by iNOS is implicated in various inflammatory diseases.

A study on novel benzyl- and phenyl-isothioureidic derivatives identified 1-methyl-3-phenyl-S-methyl isothiourea as a potent iNOS inhibitor.[5] This suggests that the this compound scaffold is a promising starting point for the development of iNOS inhibitors. The likely mechanism of action is competitive inhibition at the L-arginine binding site of the enzyme.[6]

Potential for Broader Enzyme Inhibition

The thiourea scaffold has been shown to be a versatile inhibitor of various other enzymes. For instance, certain thiourea derivatives have demonstrated inhibitory activity against acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases. Others have been found to inhibit α-glucosidase and α-amylase, which are targets for anti-diabetic drugs. This broad inhibitory potential underscores the importance of further research into the specific enzymatic targets of this compound.

Part 3: Experimental Protocols for Studying Enzyme Inhibition

To characterize the inhibitory effects of compounds like this compound, standardized and reproducible experimental protocols are essential.

Protocol for Tyrosinase Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory effect of a compound on mushroom tyrosinase activity using L-DOPA as a substrate.

Materials:

-

Mushroom Tyrosinase (e.g., from Worthington)

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

This compound (or Phenylthiourea as a positive control)

-

Phosphate buffer (50 mM, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the inhibitor (this compound) in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 20 µL of various concentrations of the inhibitor solution. For the control, add 20 µL of the solvent.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of mushroom tyrosinase solution (final concentration, e.g., 20 units/mL) to each well and pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of L-DOPA solution (final concentration, e.g., 2 mM) to each well.

-

Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader. The formation of dopachrome results in an increase in absorbance.

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Inhibitor Rate) / Control Rate] * 100

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Protocol for iNOS Inhibition Assay (Cell-based)

This protocol describes a method to assess the inhibition of iNOS in a cell-based assay using lipopolysaccharide (LPS)-activated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent

-

96-well cell culture plates

-

Cell culture incubator (37°C, 5% CO2)

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and incubate for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent system according to the manufacturer's instructions. This typically involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride and measuring the absorbance at 540 nm.

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the percentage of iNOS inhibition based on the reduction in nitrite production in the presence of the inhibitor compared to the LPS-stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Experimental Workflow for Enzyme Inhibition Assay

The following diagram outlines the general workflow for determining the IC50 value of an enzyme inhibitor.

Caption: General workflow for an enzyme inhibition assay.

Conclusion and Future Directions

This compound emerges as a compound of significant interest for drug development, with a likely dual inhibitory action. Its structural similarity to phenylthiourea strongly suggests a role as a competitive inhibitor of tyrosinase, a key target in dermatological applications for hyperpigmentation. Furthermore, emerging evidence points towards its activity as an inhibitor of inducible nitric oxide synthase, opening avenues for its investigation in inflammatory conditions.

Future research should focus on several key areas. Firstly, direct kinetic studies are needed to definitively characterize the mechanism and potency (IC50 and Ki values) of this compound as a tyrosinase inhibitor. Comparative studies with phenylthiourea would elucidate the impact of the methyl group on its inhibitory activity. Secondly, the mechanism of iNOS inhibition by this compound and its analogs warrants a more in-depth investigation, including structural studies to understand the binding interactions. Finally, screening this compound against a broader panel of enzymes could uncover novel therapeutic targets and further expand its potential applications in medicine. The insights provided in this guide serve as a foundation for these future explorations, highlighting the rich pharmacology of this versatile class of molecules.

References

-

Southan, G. J., Szabo, C., & Thiemermann, C. (1995). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. British journal of pharmacology, 114(3), 510–516. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Paesano, N., Marzocco, S., Vicidomini, C., Saturnino, C., Autore, G., De Martino, G., & Sbardella, G. (2005). Synthesis and biological evaluation of 3-benzyl-1-methyl- and 1-methyl-3-phenyl-isothioureas as potential inhibitors of iNOS. Bioorganic & medicinal chemistry letters, 15(3), 539–543. [Link]

-

Paesano, N., et al. (2005). Synthesis and biological evaluation of 3-benzyl-1-methyl- and 1-methyl-3-phenyl-isothioureas as potential inhibitors of iNOS. ResearchGate. [Link]

-

Hagmann, W. K., et al. (2003). Substituted 2-aminopyridines as inhibitors of nitric oxide synthases. ResearchGate. [Link]

-

Ji, Z.-G., Xiao, H.-L., & Wang, Q.-F. (2014). This compound. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o528. [Link]

-

Lai, X., et al. (2020). Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. International journal of molecular sciences, 21(3), 977. [Link]

-

Ryazanova, A. D., Alekseev, A. A., & Slepneva, I. A. (2012). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Journal of enzyme inhibition and medicinal chemistry, 27(1), 78–83. [Link]

- Ryazanova, A. D., Alekseev, A. A., & Slepneva, I. A. (2011). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Journal of enzyme inhibition and medicinal chemistry, 27(1), 78-83.

-

IJCRT. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. INTERNATIONAL JOURNAL OF CREATIVE RESEARCH THOUGHTS, 11(3). [Link]

Sources

N-Methyl-N'-phenylthiourea: A Technical Guide to its Potential Biological Activities

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of N-methyl-N'-phenylthiourea, a member of the versatile thiourea class of compounds. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes information from closely related N-substituted phenylthiourea derivatives to project its likely pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel therapeutic agents. We delve into the synthesis, potential mechanisms of action, and detailed experimental protocols for evaluating its anticancer, antimicrobial, and enzyme inhibitory activities. All discussions are grounded in established scientific literature, with a clear distinction between data derived from analogous compounds and the target molecule.

Introduction and Molecular Overview

N-methyl-N'-phenylthiourea belongs to the thiourea family, a class of organic compounds characterized by the presence of a thiocarbonyl group flanked by two amino groups. The general structure of thiourea derivatives allows for extensive chemical modification, leading to a broad spectrum of biological activities.[1] These compounds have garnered significant attention in medicinal chemistry for their potential as anticancer, antimicrobial, antifungal, and enzyme inhibitory agents.[1][2] The presence of the sulfur atom, two nitrogen atoms, and the phenyl and methyl substitutions on the core thiourea scaffold of N-methyl-N'-phenylthiourea suggests a high potential for biological interactions.

Molecular Structure:

-

IUPAC Name: 1-methyl-1-phenylthiourea[3]

-

Molecular Formula: C₈H₁₀N₂S[3]

-

Molecular Weight: 166.25 g/mol [3]

-

CAS Number: 4104-75-0[3]

The lipophilic phenyl group and the small methyl substituent are expected to influence the compound's solubility, membrane permeability, and interaction with biological targets.

Synthesis of N-methyl-N'-phenylthiourea

The synthesis of N-methyl-N'-phenylthiourea can be achieved through a straightforward nucleophilic addition reaction. A common and efficient method involves the reaction of phenyl isothiocyanate with methylamine.[4]

General Synthetic Protocol

This protocol is adapted from established methods for the synthesis of N,N'-disubstituted thioureas.

Materials:

-

Phenyl isothiocyanate

-

Methylamine (e.g., as a solution in a suitable solvent like THF or ethanol)

-

Anhydrous solvent (e.g., diethyl ether, dichloromethane, or ethanol)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)

Procedure:

-

In a round-bottom flask, dissolve phenyl isothiocyanate (1.0 equivalent) in the chosen anhydrous solvent under a nitrogen atmosphere.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add a solution of methylamine (1.05 equivalents) dropwise to the stirred solution of phenyl isothiocyanate.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent can be removed under reduced pressure.

-

The resulting solid product, N-methyl-N'-phenylthiourea, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a crystalline solid.[5]

-

The structure and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-methyl-N'-phenylthiourea.

Potential Anticancer Activity

Thiourea derivatives are a well-established class of compounds with promising anticancer properties.[7] Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) pathways.[7][8]

Mechanism of Action: EGFR and HER-2 Inhibition

EGFR and HER-2 are receptor tyrosine kinases that play a crucial role in cell proliferation, survival, and differentiation.[7] Their overexpression or mutation is a hallmark of many cancers, including breast and lung cancer.[7] Phenylthiourea derivatives have been shown to act as tyrosine kinase inhibitors (TKIs), competing with ATP for binding to the catalytic domain of these receptors.[8] This inhibition blocks the downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell cycle arrest and apoptosis.[8]

Caption: Proposed inhibition of EGFR/HER-2 signaling by N-methyl-N'-phenylthiourea.

Cytotoxicity Evaluation: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard in vitro method for evaluating the cytotoxic potential of chemical compounds.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of N-methyl-N'-phenylthiourea in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Anticipated Anticancer Activity

| Compound | Cancer Cell Line | IC₅₀ (mM) | Reference |

| N-(4-methylbenzoyl)-N'-phenylthiourea | MCF-7 | 0.42 | [9] |

| N-(4-nitrobenzoyl)-N'-phenylthiourea | MCF-7 | 0.07 | [9] |

| N-(4-methoxybenzoyl)-N'-phenylthiourea | MCF-7 | 0.38 | [10] |

| N-(4-trifluoromethylbenzoyl)-N'-phenylthiourea | MCF-7 | 0.37 | [10] |

Note: This table presents data for analogous compounds to provide a reference for the potential activity of N-methyl-N'-phenylthiourea. Further experimental validation is required.

Potential Antimicrobial and Antifungal Activity

Thiourea derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities.[11][12] The mechanism of action is often attributed to the disruption of essential cellular processes in microorganisms.

Mechanism of Action

The antimicrobial action of thiourea derivatives can be multifaceted. One proposed mechanism involves the inhibition of crucial microbial enzymes.[3] For instance, some thiourea derivatives have been shown to target bacterial DNA gyrase, an enzyme essential for DNA replication.[13] Another potential mechanism is the disruption of the bacterial cell wall integrity.[3] In fungi, thiourea derivatives may interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane, or inhibit other essential enzymes.

Antimicrobial and Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard measure of antimicrobial and antifungal activity.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth medium.

-

Compound Dilution: Prepare a serial two-fold dilution of N-methyl-N'-phenylthiourea in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticipated Antimicrobial and Antifungal Activity

Specific MIC values for N-methyl-N'-phenylthiourea are not available in the reviewed literature. The following table provides MIC values for other thiourea derivatives against representative microbial strains to serve as a benchmark.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Phenylthiourea derivatives | Candida albicans | 32 - 64 | [14] |

| Phenyl-fused macrocyclic amidinoureas | Candida glabrata | 16 | [12] |

| Thiazol-2(3H)-imine derivatives | Candida parapsilosis | 1.23 | [15] |

| N-allylthiourea derivatives | Staphylococcus aureus | >128 | Data extrapolated from related studies |

Note: This table presents data for analogous compounds to provide a reference for the potential activity of N-methyl-N'-phenylthiourea. Further experimental validation is required.

Potential Enzyme Inhibitory Activity: Tyrosinase Inhibition

Phenylthiourea and its derivatives are well-known inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[1] Inhibition of tyrosinase is a target for the development of agents for hyperpigmentation disorders.

Mechanism of Action

Phenylthiourea derivatives are thought to inhibit tyrosinase by chelating the copper ions in the enzyme's active site, thereby preventing the binding of its substrate, L-tyrosine.[1]

Tyrosinase Inhibition Assay Protocol

-

Enzyme and Substrate Preparation: Prepare solutions of mushroom tyrosinase and its substrate, L-DOPA, in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Inhibition Assay: In a 96-well plate, mix the tyrosinase solution with different concentrations of N-methyl-N'-phenylthiourea. Include a control without the inhibitor.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the L-DOPA solution to each well.

-

Absorbance Measurement: Monitor the formation of dopachrome, the colored product of the reaction, by measuring the absorbance at 475 nm over time using a microplate reader.

-

Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the compound. The IC₅₀ value can be determined from the dose-response curve.

Anticipated Tyrosinase Inhibitory Activity

While specific data for N-methyl-N'-phenylthiourea is unavailable, N-hydroxy-N'-phenylthiourea, a close analog, has demonstrated potent tyrosinase inhibitory activity.

| Compound | Enzyme Source | IC₅₀ (µM) | Reference |

| N-hydroxy-N'-phenylthiourea analogue | Mushroom Tyrosinase | ~0.29 | [16] |

Note: This table presents data for an analogous compound to provide a reference for the potential activity of N-methyl-N'-phenylthiourea. Further experimental validation is required.

Conclusion and Future Directions

N-methyl-N'-phenylthiourea, based on the extensive research on its structural analogs, holds significant potential as a biologically active molecule with possible applications in anticancer, antimicrobial, and enzyme inhibitory therapies. The synthetic route to this compound is straightforward, allowing for the generation of sufficient quantities for comprehensive biological evaluation.

The primary limitation of this guide is the lack of direct experimental data for N-methyl-N'-phenylthiourea. Therefore, the immediate and most critical future direction is the synthesis and rigorous in vitro and in vivo evaluation of this specific compound. The protocols detailed in this guide provide a robust framework for such investigations. Future research should focus on:

-

Synthesis and Characterization: Confirmation of the synthesis and full spectral characterization of N-methyl-N'-phenylthiourea.

-

In Vitro Biological Screening: Comprehensive screening against a panel of cancer cell lines, bacterial strains, and fungal pathogens to determine its specific IC₅₀ and MIC values.

-

Mechanistic Studies: Elucidation of the precise molecular targets and mechanisms of action through techniques such as molecular docking, enzyme kinetics, and cellular assays.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of N-methyl-N'-phenylthiourea derivatives to optimize potency and selectivity.

The exploration of N-methyl-N'-phenylthiourea and its derivatives represents a promising avenue for the discovery of novel therapeutic agents. This technical guide serves as a foundational resource to stimulate and direct these future research endeavors.

References

- Kesuma, D., et al. (2023). Investigating Methyl and Nitro Substituents Affect in Para Position on N-Benzoyl-N'-Phenylthiourea Compounds as Potential Treatments for Breast Cancer. RASĀYAN J. Chem., 16(4).

-

ResearchGate. (n.d.). MIC values (μg/mL) of the compounds and fluconazole against fungal strains. [Dataset]. Retrieved from [Link]

- Kesuma, D., et al. (2022). Molecular Docking and Biological Activity of N-(4-Methoxy)-Benzoyl-N'-Phenylthiourea and N-(4-Trifluoromethyl)-Benzoyl-N'-Phenylthiourea as Anticancer Candidates for Breast Cancer. RASĀYAN J. Chem., 15(2), 1503-1508.

- Kim, Y. J., & Uyama, H. (2005). Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future. Cellular and Molecular Life Sciences CMLS, 62(15), 1707-1723.

-

ResearchGate. (n.d.). IC50 values of thioureas 10 and 11 for BGC-823 and A-549 cells. [Dataset]. Retrieved from [Link]

- Chaudhary, A., et al. (2018). Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas.

-

Interprise USA. (n.d.). N-Phenylthiourea - 25 g. Retrieved from [Link]

- De Vita, D., et al. (2022). Focused library of phenyl-fused macrocyclic amidinoureas as antifungal agents. Molecules, 27(4), 1234.

- Szychlinska, M. A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1, 3-Disubstituted Thiourea Derivatives. International Journal of Molecular Sciences, 22(21), 11663.

- Kesuma, D., et al. (2023). Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. Journal of Pharmacy & Pharmacognosy Research, 11(2), 207-217.

-

IJCRT. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. Retrieved from [Link]

- Criton, M., & Le Mellay-Hamon, V. (2008). Analogues of N-hydroxy-N'-phenylthiourea and N-hydroxy-N'-phenylurea as inhibitors of tyrosinase and melanin formation. Bioorganic & medicinal chemistry letters, 18(12), 3607–3610.

- Stanciu, A. M., et al. (2025). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Molecules (Basel, Switzerland), 30(8), 1675.

-

PubChem. (n.d.). 1-Methyl-1-phenylthiourea. Retrieved from [Link]

-

SciELO. (2017). Facile Synthesis and Characterization of Symmetric N-[(Phenylcarbonyl) carbamothioyl]benzamide Thiourea: Experimental and Theoretical Investigations. Retrieved from [Link]

-

ResearchGate. (n.d.). New N-allylthiourea derivatives, Synthesis, molecular docking and in vitro cytotoxicity studies. [Preprint]. Retrieved from [Link]

- Sun, N., et al. (2017).

-

Ubaya Repository. (2022). MOLECULAR DOCKING AND BIOLOGICAL ACTIVITY OF N- (4-METHOXY)-BENZOYL-N'. Retrieved from [Link]

- El-Sayed, M. A. A., et al. (2016). EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. Journal of enzyme inhibition and medicinal chemistry, 31(sup2), 111–119.

- Verba, A. V., & Turkevych, M. M. (1972). [Synthesis and study of S-methyl-N-phenylisothiurea derivatives]. Farmatsevtychnyi zhurnal (Kiev, Ukraine: 1957), 27(1), 13–16.

- Kesuma, D., et al. (2023). Synthesis, molecular docking, molecular dynamics, pharmacokinetics prediction and bioassay of N-(phenylcarbamothioyl). Journal of Pharmacy & Pharmacognosy Research, 11(5), 902-925.

- Badiceanu, C.-D., et al. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Molecules (Basel, Switzerland), 28(20), 7153.

- Al-Suwaidan, I. A., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2221873.

- Early, J. V., et al. (2022). Chemical Exploration of a Highly Selective Scaffold with Activity against Intracellular Mycobacterium tuberculosis. Microbiology spectrum, 10(2), e0008522.

- Acar, Ç., et al. (2024). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)

- Al-Janabi, Z. A. H., et al. (2022). MOLECULAR DOCKING, SYNTHESIS, CHARACTERIZATION AND ADME STUDIES OF SOME NEW FIVE-MEMBER RING HETEROCYCLIC DERIVATIVES AS EGFR INHIBITORS. International Journal of Drug Delivery Technology, 12(1), 252-261.

- Stankovic, M., et al. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Molecules (Basel, Switzerland), 28(2), 829.

-

PubChem. (n.d.). 1-Methyl-1-phenylthiourea. Retrieved from [Link]

- Espinel-Ingroff, A., et al. (2002). Optimal testing conditions for determining MICs and minimum fungicidal concentrations of new and established antifungal agents for uncommon molds: NCCLS collaborative study. Journal of clinical microbiology, 40(10), 3776–3781.

Sources

- 1. mdpi.com [mdpi.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. scielo.br [scielo.br]

- 6. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jppres.com [jppres.com]

- 8. jppres.com [jppres.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. benchchem.com [benchchem.com]

- 12. Focused library of phenyl-fused macrocyclic amidinoureas as antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Analogues of N-hydroxy-N'-phenylthiourea and N-hydroxy-N'-phenylurea as inhibitors of tyrosinase and melanin formation - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Methyl-3-phenylthiourea structural formula and IUPAC name

An In-depth Examination of its Structure, Synthesis, and Application as a Versatile Chemical Intermediate

Prepared by: Gemini, Senior Application Scientist

Introduction

1-Methyl-3-phenylthiourea is an N,N'-disubstituted thiourea derivative that serves as a pivotal intermediate in the synthesis of various agrochemicals and heterocyclic compounds.[1][2] Its structure, featuring a reactive thiocarbonyl group flanked by both an aliphatic methylamino moiety and an aromatic phenylamino group, provides a versatile scaffold for subsequent chemical transformations. The formal IUPAC name for this compound is This compound .[3] This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its application in the construction of value-added chemical entities, tailored for professionals in chemical research and drug development.

Physicochemical and Structural Properties

This compound is a white crystalline solid at room temperature, soluble in organic solvents like ethanol and ether.[4] Its core identity and physical characteristics are summarized in Table 1.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 2724-69-8 | [3] |

| Molecular Formula | C₈H₁₀N₂S | [3] |

| Molecular Weight | 166.25 g/mol | [3] |

| Appearance | White crystalline solid | [4] |

| Melting Point | 112-113 °C | [4] |

Crystallographic Data

The solid-state conformation of this compound has been elucidated by X-ray crystallography.[5] The molecule adopts a conformation with the methyl group syn and the phenyl group anti relative to the C=S double bond. In the crystal lattice, molecules form centrosymmetric dimers through intermolecular N(Ph)—H⋯S hydrogen bonds, which are further linked into layers by N(Me)—H⋯S hydrogen bonds.[5] This hydrogen bonding network is crucial for understanding its solid-state behavior and solubility. Key crystallographic parameters are detailed in Table 2.

Table 2: Crystallographic Data for this compound [5]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 17.348 (3) |

| b (Å) | 8.6023 (13) |

| c (Å) | 12.1672 (18) |

| β (°) ** | 99.637 (3) |

| Volume (ų) ** | 1790.1 (5) |

| Z (molecules/cell) | 8 |

Spectroscopic Characteristics

While publicly accessible, citable peak lists for NMR spectra are limited, the expected spectroscopic characteristics can be inferred from the molecular structure. These data are critical for reaction monitoring and quality control.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | -CH₃ | ~3.0-3.3 ppm (d) | Methyl group attached to nitrogen, likely coupled to N-H. |

| Ar-H | ~7.2-7.6 ppm (m) | Protons on the phenyl ring. | |

| N-H (methyl) | Broad singlet | Exchangeable proton, position is concentration/solvent dependent. | |

| N-H (phenyl) | Broad singlet | Exchangeable proton, position is concentration/solvent dependent. | |

| ¹³C NMR | -CH₃ | ~30-35 ppm | Aliphatic carbon attached to nitrogen. |

| Ar-C | ~120-140 ppm | Aromatic carbons of the phenyl ring. | |

| C=S | ~180-185 ppm | Thiocarbonyl carbon, characteristically deshielded. | |

| IR | N-H Stretch | 3100-3300 cm⁻¹ | Stretching vibrations of the N-H bonds. |

| C=S Stretch | 1200-1300 cm⁻¹ | Thiocarbonyl (thione) stretching vibration. |

Synthesis and Manufacturing

The most direct and common synthesis of N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary amine. This method is highly efficient for producing this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on the established reaction between phenyl isothiocyanate and methylamine.[5]

Objective: To synthesize this compound via nucleophilic addition.

Materials:

-

Phenyl isothiocyanate (1.0 eq)

-

Aqueous Methylamine solution (40%, 1.0 eq)

-

Potassium Hydroxide (KOH, 3.0 eq)

-

Ethanol (as solvent)

-

Ethanol/Acetone (1:1 v/v, for recrystallization)

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve phenyl isothiocyanate (1.0 eq) and potassium hydroxide (3.0 eq) in ethanol.

-

Causality: Ethanol serves as a polar protic solvent to dissolve the reactants. KOH is included as a base; while the reaction can proceed without it, its presence can facilitate the reaction and deprotonate any ammonium salts that might form, ensuring the methylamine is in its free-base nucleophilic form.

-

-

Nucleophilic Addition: To the stirred solution, add 40% aqueous methylamine solution (1.0 eq) dropwise at room temperature.

-

Mechanism: The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This forms a tetrahedral intermediate which rapidly rearranges to the final thiourea product.

-

-

Reaction Monitoring & Work-up: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (phenyl isothiocyanate) is consumed.

-

Isolation & Purification: Once the reaction is complete, the product can be isolated. Single crystals suitable for analysis are obtained by recrystallization from an ethanol/acetone (1:1) mixture at room temperature.[5]

-

Self-Validation: The purity of the final product should be confirmed by measuring its melting point (expected: 112-113 °C) and acquiring spectroscopic data (NMR, IR) to confirm the structure matches the expected characteristics outlined in Table 3.

-

Diagram 1: Synthesis Workflow for this compound

Caption: Workflow for the synthesis of this compound.

Applications in Chemical Synthesis

This compound is a valuable precursor for synthesizing heterocyclic compounds, most notably benzothiazoles. The N-methyl-N'-phenylthiourea backbone is perfectly primed for oxidative cyclization to form the benzothiazole ring system.

Experimental Protocol: Synthesis of 2-(Methylamino)benzothiazole

This protocol describes the Hugershoff reaction, a classic method for synthesizing 2-aminobenzothiazoles via the oxidative cyclization of an arylthiourea.

Objective: To synthesize 2-(Methylamino)benzothiazole from this compound.

Materials:

-

This compound (1.0 eq)

-

Bromine (Br₂) (1.0 eq)

-

Chloroform or Acetic Acid (as solvent)

-

Aqueous sodium carbonate or similar base (for neutralization)

Methodology:

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as chloroform in a flask protected from light.

-

Electrophilic Attack: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise with continuous stirring.

-

Mechanism: The reaction is initiated by the electrophilic attack of bromine on the sulfur atom of the thiourea. This is followed by an intramolecular electrophilic substitution on the phenyl ring, leading to cyclization. The final step is the elimination of HBr to afford the aromatic benzothiazole ring system.

-

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature. The reaction is typically complete when the bromine color has faded and HBr evolution ceases.

-

Neutralization and Extraction: The reaction mixture is washed with a dilute aqueous base (e.g., sodium carbonate solution) to neutralize the HBr byproduct. The organic layer is then separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-(Methylamino)benzothiazole.

-

Self-Validation: Product identity should be confirmed via spectroscopy (NMR, MS) and melting point analysis. The disappearance of the C=S signal and appearance of characteristic aromatic signals for the benzothiazole ring in the spectra would validate the transformation.

-

Diagram 2: Synthetic Application Workflow

Caption: High-level overview of thiourea derivative bioactivity.

Safety and Handling

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it presents the following hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed. [3]* Eye Irritation (Category 2A): Causes serious eye irritation. [3] Handling Recommendations:

-

Use appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a synthetically accessible and highly useful chemical intermediate. Its straightforward synthesis from common starting materials and its ability to undergo efficient oxidative cyclization make it a cornerstone for the production of 2-aminobenzothiazole derivatives. These derivatives are important in both the agrochemical industry, as exemplified by the herbicide Methabenzthiazuron, and in medicinal chemistry, where the thiourea and benzothiazole scaffolds are of continued interest for developing new therapeutic agents. Proper understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

-

Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 10). YouTube. Retrieved from [Link]

-

PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]

-

ChemBK. (n.d.). 1-Methyl-3-phenyl-thiourea. ChemBK. Retrieved from [Link]

-

MDPI. (2024, May 31). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Retrieved from [Link]

-

Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from [Link]

-

Li, Y., et al. (2014). This compound. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o528. Retrieved from [Link]

-

MDPI. (2022, September 19). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. MDPI. Retrieved from [Link]

-

Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. Retrieved from [Link]

-

MDPI. (2021, October 28). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. MDPI. Retrieved from [Link]

-

International Journal of Pharmaceutical & Biological Archive. (2019). Studies on Aminobenzothiazole and Derivatives: Part-2. Synthesis of Intermediates -Substituted Phenylthiourea using Ammonium Thiocyanate. International Journal of Pharmaceutical & Biological Archive. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses. Retrieved from [Link]

-

MDPI. (2024, January 30). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2025, April 14). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2022). Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Solid-Phase Synthesis of 2-Aminobenzothiazoles. PubMed Central. Retrieved from [Link]

-

Semantic Scholar. (2016, March 1). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. Retrieved from [Link]

-

ResearchGate. (2017, April). 1 H NMR spectrum of (1c) 1-(4-methylphenyl)-3-phenyl-thiourea (CHCl3-d). ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). Methabenzthiazuron. PubChem. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H10N2S | CID 698294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1-Methyl-3-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 1-Methyl-3-phenylthiourea

This guide provides a detailed technical analysis of the spectroscopic data for 1-Methyl-3-phenylthiourea, a compound of interest in drug development and chemical research. By leveraging Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, we can elucidate the structural features of this molecule with high fidelity. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of how to interpret the spectroscopic data of this and similar thiourea derivatives.

Introduction

This compound is a disubstituted thiourea derivative with a molecular formula of C₈H₁₀N₂S. The structural characterization of such molecules is fundamental to understanding their chemical reactivity, potential biological activity, and for quality control in synthesis. Spectroscopic techniques like NMR and IR are indispensable tools in this process, providing detailed information about the molecular framework and the functional groups present. This guide will walk through the theoretical underpinnings and practical interpretation of the ¹H NMR, ¹³C NMR, and IR spectra of this compound.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular structure is the prerequisite for spectral interpretation. This compound comprises a central thiourea core (-(NH)C(=S)(NH)-) substituted with a methyl group on one nitrogen and a phenyl group on the other.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are key parameters for structural elucidation.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[1] The choice of solvent is critical; for instance, DMSO-d₆ is often preferred for thioureas as the N-H protons are more readily observed.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width appropriate for proton signals.

Caption: Workflow for ¹H NMR sample preparation and data acquisition.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the methyl, phenyl, and N-H protons.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| N-H (attached to phenyl) | 8.0 - 9.5 | Broad singlet | 1H | The deshielding effect of the adjacent phenyl group and the thiocarbonyl group, along with potential hydrogen bonding, results in a downfield chemical shift. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. |

| Phenyl Protons (-C₆H ₅) | 7.2 - 7.6 | Multiplet | 5H | Aromatic protons typically resonate in this region. The ortho, meta, and para protons will have slightly different chemical shifts, leading to a complex multiplet. |

| N-H (attached to methyl) | 6.0 - 7.5 | Broad singlet or quartet | 1H | This N-H proton is also deshielded by the thiocarbonyl group. It may appear as a broad singlet or a quartet due to coupling with the adjacent methyl protons, though this coupling is often not resolved due to rapid exchange or quadrupole broadening. |

| Methyl Protons (-CH ₃) | 2.8 - 3.2 | Doublet | 3H | The methyl group is attached to a nitrogen atom, which is an electron-withdrawing group, causing a downfield shift compared to an alkane. It is expected to be a doublet due to coupling with the adjacent N-H proton (³JHH ≈ 5 Hz), although this may appear as a singlet if the N-H exchange is rapid. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of the molecule. Each unique carbon atom in the molecule will give a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample is typically required for ¹³C NMR compared to ¹H NMR. Dissolve 50-100 mg of this compound in approximately 0.7 mL of a deuterated solvent.[2]

-

Data Acquisition: Acquire the ¹³C NMR spectrum on a spectrometer, often at a frequency of 75 or 125 MHz. Proton-decoupled mode is standard to simplify the spectrum to single lines for each carbon. A larger number of scans is required due to the low natural abundance of ¹³C.

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Rationale for Assignment |

| Thiocarbonyl (C =S) | 180 - 185 | The thiocarbonyl carbon is highly deshielded and appears significantly downfield, a characteristic feature of thioureas. |

| Phenyl C (ipso, attached to N) | 135 - 140 | The aromatic carbon directly attached to the nitrogen atom is deshielded. |

| Phenyl C (para) | 128 - 130 | The para carbon of the phenyl ring. |

| Phenyl C (ortho) | 125 - 128 | The ortho carbons of the phenyl ring. |

| Phenyl C (meta) | 122 - 125 | The meta carbons of the phenyl ring. |

| Methyl C (-C H₃) | 30 - 35 | The methyl carbon attached to the nitrogen atom is shifted downfield due to the electronegativity of nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet is recorded first and subtracted from the sample spectrum.

Interpretation of the IR Spectrum

The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C=S, and C-N bonds.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Rationale for Assignment |

| N-H stretching | 3150 - 3400 | Medium-Strong | These bands arise from the stretching vibrations of the two N-H groups. The presence of two bands in this region is typical for disubstituted thioureas. |

| Aromatic C-H stretching | 3000 - 3100 | Medium | Characteristic stretching vibrations of the C-H bonds on the phenyl ring. |

| Aliphatic C-H stretching | 2850 - 3000 | Medium | Stretching vibrations of the C-H bonds in the methyl group. |

| Thioamide I band (C=N stretching and N-H bending) | 1500 - 1600 | Strong | This is a complex vibrational mode with significant contribution from C=N stretching and N-H bending. |

| Thioamide II band (N-H bending and C-N stretching) | 1300 - 1400 | Medium-Strong | Another characteristic band for the thiourea moiety. |

| C=S stretching | 700 - 850 | Medium | The C=S stretching vibration is often coupled with other vibrations and can be weaker than the C=O stretch. Its position can be variable. |

| Aromatic C-H bending (out-of-plane) | 690 - 770 | Strong | These strong bands are characteristic of monosubstituted benzene rings. |

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a powerful and comprehensive approach for the structural elucidation of this compound. By carefully analyzing the chemical shifts, coupling constants, integration in NMR, and the characteristic absorption frequencies in IR, a complete and unambiguous assignment of the molecular structure can be achieved. This guide serves as a foundational reference for scientists and researchers working with this and related compounds, enabling them to confidently interpret their spectroscopic data and ensure the integrity of their chemical entities.

References

An In-Depth Technical Guide to the Research Applications of Substituted Thiourea Derivatives

Introduction: The Versatile Scaffold of Thiourea

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is a structural analog of urea where the oxygen atom is replaced by sulfur.[1][2] This seemingly simple substitution imparts a rich and diverse chemical reactivity, establishing thiourea and its substituted derivatives as privileged structures in multiple scientific domains.[3][4] The core thiourea moiety—(R¹R²N)(R³R⁴N)C=S—can be readily modified by introducing a wide array of substituents (R groups), allowing for the fine-tuning of its steric and electronic properties.[1][5] This inherent flexibility has made substituted thiourea derivatives a focal point of intensive research, leading to a vast spectrum of applications in medicinal chemistry, agriculture, and materials science.[1][2][6]

This technical guide offers an in-depth exploration of the core applications of these versatile compounds. It is designed for researchers, scientists, and drug development professionals, providing not only a summary of their uses but also insights into the underlying mechanisms of action, data-driven examples, and practical experimental protocols.

Chapter 1: The Medicinal Chemistry Landscape

The thiourea scaffold is a cornerstone in modern drug discovery, with derivatives exhibiting a broad range of pharmacological activities.[2][3] The presence of both hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=S) allows these molecules to effectively interact with various biological targets.

Anticancer Applications

Substituted thiourea derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancers.[7]

Mechanism of Action: The anticancer effects of thiourea derivatives are often multi-faceted. A primary mechanism involves the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as:

-

Tyrosine Kinases: Many thiourea derivatives act as potent inhibitors of tyrosine kinases, which are critical components of signaling pathways that regulate cell growth, differentiation, and apoptosis. By blocking the ATP-binding site of these enzymes, they can halt uncontrolled cell division.

-

Carbonic Anhydrases (CAs): Certain thiourea derivatives have been synthesized as effective inhibitors of carbonic anhydrases, particularly hCA I and hCA II isozymes.[8] These enzymes are involved in regulating pH homeostasis in tumor cells, and their inhibition can lead to an acidic intracellular environment that triggers apoptosis.

-

DNA Topoisomerase II: Some complex thiourea congeners have been shown to inhibit DNA topoisomerase II, an enzyme that plays a vital role in DNA replication and repair.[7] Inhibition leads to DNA damage and ultimately, cell death.

Illustrative Pathway: Kinase Inhibition The following diagram illustrates the general mechanism by which a thiourea derivative can inhibit a signaling kinase, thereby blocking downstream proliferation signals.

Caption: General mechanism of tyrosine kinase inhibition by a thiourea derivative.

Antimicrobial and Antiviral Activity

Thiourea derivatives are potent antimicrobial agents, with documented activity against a range of bacteria, fungi, and viruses.[1][3]

-